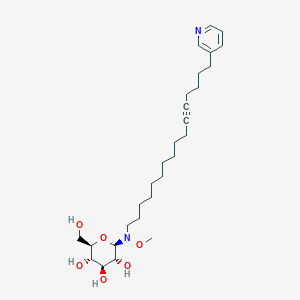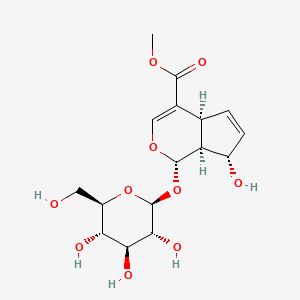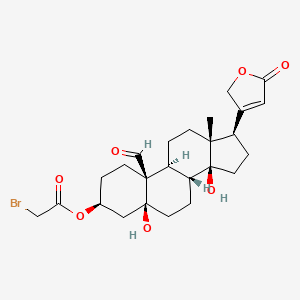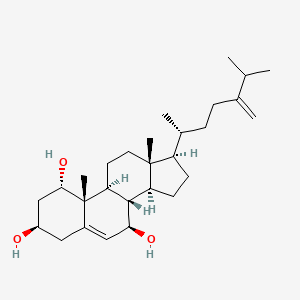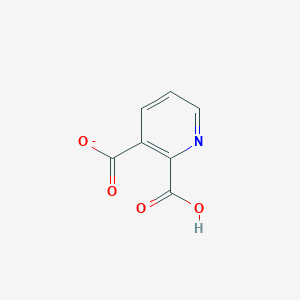![molecular formula C35H49NO10 B1256945 [(1S,2R,3R,4R,5S,6S,8R,10R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B1256945.png)
[(1S,2R,3R,4R,5S,6S,8R,10R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(1S,2R,3R,4R,5S,6S,8R,10R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate is a diterpenoid alkaloid derived from the Aconitum genus, specifically from the roots of Aconitum crassicaule. This compound is known for its potent pharmacological activities, particularly its analgesic and anti-inflammatory properties. This compound has been extensively studied for its potential therapeutic applications, especially in traditional Chinese medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,2R,3R,4R,5S,6S,8R,10R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate typically involves the transformation of related diterpenoid alkaloids. One common method is the partial synthesis from yunaconitine. The process involves two main steps:
Dehydration Reaction: Yunaconitine is treated with thionyl chloride to produce dehydroyunaconitine.
Hydrogen Reduction: Dehydroyunaconitine is then subjected to hydrogen reduction to yield this compound.
Industrial Production Methods
The industrial production of this compound is often based on the extraction and purification from natural sources, such as the roots of Aconitum crassicaule. The process involves several steps, including:
Extraction: The roots are extracted using solvents like ethanol or methanol.
Purification: The crude extract is purified using chromatographic techniques to isolate this compound.
Crystallization: The purified compound is crystallized to obtain high-purity this compound.
化学反应分析
Types of Reactions
[(1S,2R,3R,4R,5S,6S,8R,10R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen atoms, typically using hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like sodium hydroxide or hydrochloric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas, palladium on carbon, and sodium borohydride.
Substitution: Sodium hydroxide, hydrochloric acid, and sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can produce hydroxylated derivatives.
Reduction: Can yield deoxygenated derivatives.
Substitution: Can result in the formation of various substituted derivatives.
科学研究应用
[(1S,2R,3R,4R,5S,6S,8R,10R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the chemical behavior of diterpenoid alkaloids.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic applications, particularly in pain management and anti-inflammatory treatments.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control.
作用机制
[(1S,2R,3R,4R,5S,6S,8R,10R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate exerts its effects through several molecular targets and pathways. It primarily acts on the nervous system, where it modulates the activity of ion channels and neurotransmitter receptors. This modulation leads to the inhibition of pain signals and the reduction of inflammation. Additionally, this compound has been shown to interact with various enzymes and proteins involved in inflammatory pathways, further contributing to its therapeutic effects.
相似化合物的比较
[(1S,2R,3R,4R,5S,6S,8R,10R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate is structurally similar to other diterpenoid alkaloids, such as yunaconitine and dehydroyunaconitine. it is unique in its specific pharmacological profile and lower toxicity. Compared to yunaconitine, this compound has a higher therapeutic index and stronger analgesic activity. Additionally, this compound is less toxic than dehydroyunaconitine, making it a safer option for therapeutic use.
List of Similar Compounds
- Yunaconitine
- Dehydroyunaconitine
- Bulleyaconitine A
- Lappaconitine
属性
分子式 |
C35H49NO10 |
|---|---|
分子量 |
643.8 g/mol |
IUPAC 名称 |
[(1S,2R,3R,4R,5S,6S,8R,10R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate |
InChI |
InChI=1S/C35H49NO10/c1-8-36-17-32(18-40-3)14-13-23(42-5)35-22-15-33(39)24(43-6)16-34(46-19(2)37,26(29(35)36)27(44-7)28(32)35)25(22)30(33)45-31(38)20-9-11-21(41-4)12-10-20/h9-12,22-30,39H,8,13-18H2,1-7H3/t22-,23+,24+,25-,26?,27+,28-,29-,30-,32+,33+,34-,35+/m1/s1 |
InChI 键 |
GAZDXIGXYWVWQX-UQFGUHEISA-N |
手性 SMILES |
CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@H](C([C@H]31)[C@]5(C[C@@H]([C@]6(C[C@@H]4[C@@H]5[C@H]6OC(=O)C7=CC=C(C=C7)OC)O)OC)OC(=O)C)OC)OC)COC |
规范 SMILES |
CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=C(C=C7)OC)O)OC)OC(=O)C)OC)OC)COC |
同义词 |
ulleyaconitine A bulleyaconitine-A |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


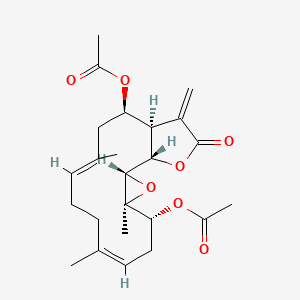
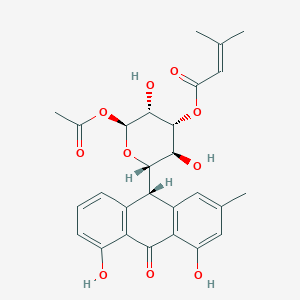
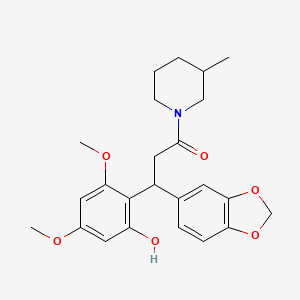
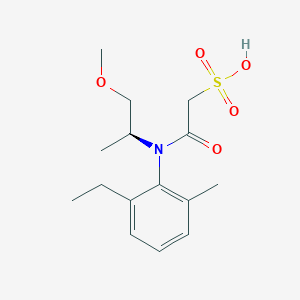
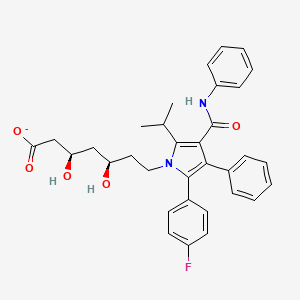
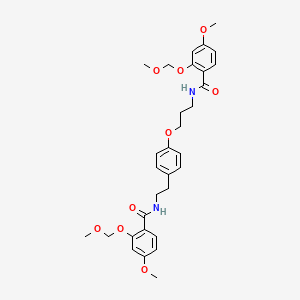
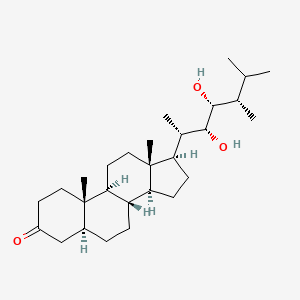
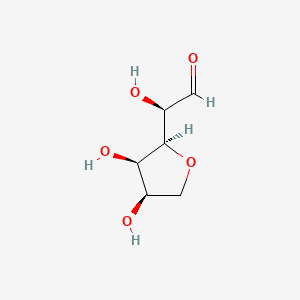
![(Z)-7-[(1R,2R,3S,4S)-3-[(E,3S)-3-hydroxyoct-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B1256876.png)
